![molecular formula C12H11ClN2O3 B6075869 N-[(4-chloro-1H-indol-1-yl)acetyl]glycine](/img/structure/B6075869.png)
N-[(4-chloro-1H-indol-1-yl)acetyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chloro-1H-indol-1-yl)acetyl]glycine, also known as CIAG, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various neurological disorders. CIAG is a potent and selective inhibitor of the glycine transporter GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft.
Wirkmechanismus
N-[(4-chloro-1H-indol-1-yl)acetyl]glycine works by inhibiting the reuptake of glycine from the synaptic cleft, thereby increasing the availability of glycine for the NMDA receptor. This leads to enhanced NMDA receptor function, which is involved in the regulation of synaptic plasticity and learning and memory processes. The enhanced NMDA receptor function is thought to underlie the therapeutic effects of N-[(4-chloro-1H-indol-1-yl)acetyl]glycine in various neurological disorders.
Biochemical and Physiological Effects:
N-[(4-chloro-1H-indol-1-yl)acetyl]glycine has been shown to increase the levels of glycine in the synaptic cleft and enhance the NMDA receptor function. This leads to increased synaptic plasticity and improved cognitive function. N-[(4-chloro-1H-indol-1-yl)acetyl]glycine has also been shown to reduce depressive-like behaviors and have analgesic effects in neuropathic pain models. However, the exact biochemical and physiological effects of N-[(4-chloro-1H-indol-1-yl)acetyl]glycine are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(4-chloro-1H-indol-1-yl)acetyl]glycine in lab experiments is its high selectivity for GlyT1, which reduces the potential for off-target effects. N-[(4-chloro-1H-indol-1-yl)acetyl]glycine has also been shown to have good pharmacokinetic properties and can be administered orally. However, one of the limitations of using N-[(4-chloro-1H-indol-1-yl)acetyl]glycine in lab experiments is its limited solubility in water, which can make it difficult to prepare solutions for in vitro experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[(4-chloro-1H-indol-1-yl)acetyl]glycine. One direction is to further investigate the therapeutic potential of N-[(4-chloro-1H-indol-1-yl)acetyl]glycine in various neurological disorders, including schizophrenia, depression, and chronic pain. Another direction is to explore the potential of GlyT1 inhibition in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more potent and selective GlyT1 inhibitors may lead to the discovery of new therapeutic agents for neurological disorders.
Synthesemethoden
The synthesis of N-[(4-chloro-1H-indol-1-yl)acetyl]glycine involves the reaction of 4-chloroindole-3-acetic acid with glycine methyl ester hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then deprotected to obtain N-[(4-chloro-1H-indol-1-yl)acetyl]glycine. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-[(4-chloro-1H-indol-1-yl)acetyl]glycine has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, and chronic pain. GlyT1 inhibition has been shown to enhance the NMDA receptor function, which is involved in the regulation of synaptic plasticity and learning and memory processes. N-[(4-chloro-1H-indol-1-yl)acetyl]glycine has been shown to improve cognitive function and reduce depressive-like behaviors in animal models. It has also been shown to have analgesic effects in neuropathic pain models.
Eigenschaften
IUPAC Name |
2-[[2-(4-chloroindol-1-yl)acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c13-9-2-1-3-10-8(9)4-5-15(10)7-11(16)14-6-12(17)18/h1-5H,6-7H2,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKQVGCXELFMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCC(=O)O)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chloro-1H-indol-1-yl)acetyl]glycine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.